molecular formula C15H14N2O7S B2541204 (S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid CAS No. 1212087-13-2

(S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid

Cat. No.: B2541204
CAS No.: 1212087-13-2
M. Wt: 366.34
InChI Key: FFTGZNSFCAEWNX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid is a useful research compound. Its molecular formula is C15H14N2O7S and its molecular weight is 366.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroxycinnamic Acids in Cosmetic and Therapeutic Applications

Cosmeceutical Significance and Challenges Hydroxycinnamic acids and their derivatives, like (S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid, are multifunctional ingredients in cosmeceuticals. They exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. These properties make them suitable as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmetic formulations. However, their poor stability, easy degradation, and oxidation present challenges. Microencapsulation techniques have been employed for topical application to prevent degradation and enable sustained release, but validation of their benefits in cosmetic formulations and studies on skin permeation are still limited (Taofiq et al., 2017).

Antioxidant Properties and Structure-Activity Relationships Hydroxycinnamic acids (HCAs) are known for their significant biological properties, particularly as antioxidants. Studies have investigated the structure-activity relationships (SARs) of HCAs, emphasizing the importance of an unsaturated bond in the side chain for activity. Structural modifications in the aromatic ring, carboxylic function, and understanding of physicochemical properties like redox potential and lipid solubility have been explored to generate potent antioxidant molecules. Interestingly, the presence of an ortho-dihydroxy phenyl group (catechol moiety) is significantly important for antioxidant activity. These insights are crucial for medicinal chemistry aiming to optimize the structure of HCAs for enhanced biological effectiveness (Razzaghi-Asl et al., 2013).

Biological and Environmental Implications

Modulation of Neurotrophic Signaling Pathways by Polyphenols Polyphenols, including hydroxycinnamic acid derivatives, have been shown to have neuroprotective effects and are beneficial in the context of neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. These compounds influence neuronal survival, growth, proliferation, and differentiation, modulating signaling pathways involved in neurotrophic actions. They activate pathways like extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt, increase the expression of neurotrophic factors, and activate the Nrf2 pathway, leading to the upregulation of detoxification enzymes. These mechanisms highlight the therapeutic potential of hydroxycinnamic acids and their derivatives in managing neurodegenerative diseases (Moosavi et al., 2015).

Environmental Impact and Safety Measures The accidental mixing of nitric acid with organic compounds like isopropanol can lead to violent explosions, highlighting the importance of safety measures in handling such chemicals. The incident at a brewery in 1997, where nitric acid was inadvertently mixed with a cleaning agent containing isopropanol, resulted in a violent explosion. This event underscores the need for rigorous safety protocols and awareness in the chemical and industrial sectors to prevent similar incidents and ensure the proper handling and storage of reactive substances (Hedlund et al., 2014).

Properties

IUPAC Name

(2S)-2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7S/c18-14-7-6-10(9-13(14)17(21)22)8-12(15(19)20)16-25(23,24)11-4-2-1-3-5-11/h1-7,9,12,16,18H,8H2,(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTGZNSFCAEWNX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.